molecular formula C5H7ClN2O2 B2917389 1-(2-Chloroacetyl)imidazolidin-2-one CAS No. 57013-09-9

1-(2-Chloroacetyl)imidazolidin-2-one

Cat. No.: B2917389
CAS No.: 57013-09-9
M. Wt: 162.57
InChI Key: GZQIJKIKCCPGKH-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones These compounds are known for their diverse applications in pharmaceuticals, organic synthesis, and as intermediates in various chemical reactions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroacetyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted imidazolidin-2-ones, amines, and various heterocyclic compounds .

Scientific Research Applications

1-(2-Chloroacetyl)imidazolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

    Imidazolidin-2-one: The parent compound without the chloroacetyl group.

    1-(2-Bromoacetyl)imidazolidin-2-one: A similar compound with a bromoacetyl group instead of chloroacetyl.

    1-(2-Iodoacetyl)imidazolidin-2-one: Another analogue with an iodoacetyl group.

Uniqueness: The chloroacetyl group is more reactive than its bromo or iodo counterparts, making it a valuable intermediate in various chemical syntheses .

Biological Activity

1-(2-Chloroacetyl)imidazolidin-2-one is a chemical compound belonging to the imidazolidin-2-one class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H8_8ClN2_2O, with a molecular weight of 162.57 g/mol. The chloroacetyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Synthesis

The compound can be synthesized through the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired product after purification. Industrially, continuous flow reactors may be employed to improve efficiency and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant activity against various bacterial strains.
  • Antitumor Properties : Research indicates potential cytotoxic effects against several cancer cell lines, suggesting its role in cancer therapeutics.

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against Gram-positive bacteria and fungi.
Antitumor Exhibits cytotoxicity against multiple cancer cell lines (e.g., HeLa, A549).
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated notable inhibition of Gram-positive bacteria, supporting its potential use as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound showed micromolar activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction in resistant cell lines .
  • Enzyme Interaction Studies : Research into the compound's interaction with specific enzymes revealed that it can act as an inhibitor, impacting cellular signaling pathways crucial for tumor growth and survival .

Properties

IUPAC Name

1-(2-chloroacetyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQIJKIKCCPGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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